molecular formula C11H12N2O2 B1350360 (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride CAS No. 270065-82-2

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B1350360
CAS No.: 270065-82-2
M. Wt: 204.22 g/mol
InChI Key: VAIQDFORVKLNPH-JTQLQIEISA-N
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Description

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-Amino-4-phenylbutanoic acid.

    Nitrile Introduction:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles like amines or alcohols replace the -CN group, forming amides or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols

Major Products:

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Amides, esters

Scientific Research Applications

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

  • (S)-3-Amino-4-phenylbutanoic acid
  • ®-3-Amino-4-(2-cyanophenyl)butanoic acid
  • 3-Amino-4-(2-cyanophenyl)butanoic acid

Comparison:

    Chirality: The (S)-enantiomer exhibits different biological activity compared to the ®-enantiomer due to its specific interaction with chiral targets.

    Functional Groups: The presence of the nitrile group (-CN) in (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride imparts unique reactivity and potential for further chemical modifications.

    Applications: While similar compounds may share some applications, this compound is particularly valued for its role in the synthesis of chiral pharmaceuticals and its potential therapeutic effects.

Properties

CAS No.

270065-82-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(3S)-3-amino-4-(2-cyanophenyl)butanoic acid

InChI

InChI=1S/C11H12N2O2/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1

InChI Key

VAIQDFORVKLNPH-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N

SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N

Origin of Product

United States

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